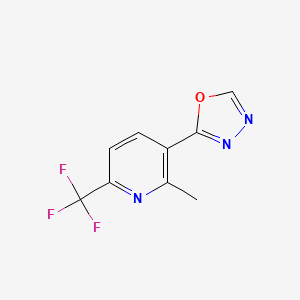

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine derives its systematic name from the hierarchical prioritization of functional groups and substituents as per IUPAC guidelines. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The numbering begins at the nitrogen atom, proceeding clockwise to assign positions to substituents. At position 2, a methyl group (-CH₃) is attached, while position 3 hosts a 1,3,4-oxadiazol-2-yl substituent. Position 6 is substituted with a trifluoromethyl group (-CF₃).

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its inclusion introduces regioisomeric possibilities, as oxadiazoles exist in 1,2,4-, 1,2,3-, and 1,3,4-isomeric forms. Among these, the 1,3,4-oxadiazole isomer is thermodynamically more stable due to reduced ring strain and enhanced aromaticity compared to 1,2,4- or 1,2,5-oxadiazoles. This stability arises from optimal orbital overlap and resonance delocalization, which minimizes electron-deficient regions. Substitution at the 2-position of the oxadiazole ring further directs regioselectivity during synthesis, as seen in the compound’s structure.

Isomeric considerations extend to the pyridine core. The trifluoromethyl group at position 6 imposes steric and electronic effects that influence the spatial orientation of the oxadiazole substituent. Computational studies of analogous pyridine derivatives reveal that bulky substituents at position 6 can restrict rotational freedom, leading to preferential conformations that minimize steric hindrance.

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₉H₆F₃N₃O | |

| Molecular weight | 229.16 g/mol | |

| Oxadiazole regioisomer | 1,3,4-oxadiazole | |

| Parent ring | Pyridine |

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine is defined by bond lengths, angles, and torsional parameters. X-ray diffraction (XRD) studies of structurally related pyridothiazine-1,1-dioxide derivatives reveal that the 1,3,4-oxadiazole ring adopts a planar conformation, with bond lengths of 1.36 Å (N–O), 1.30 Å (C=N), and 1.42 Å (C–N), consistent with aromatic delocalization. The pyridine ring exhibits slight distortion due to the electron-withdrawing trifluoromethyl group, which shortens the C–C bond at position 6 by approximately 0.02 Å compared to unsubstituted pyridine.

Conformational analysis highlights the dihedral angle between the pyridine and oxadiazole rings. In analogous compounds, this angle ranges from 5° to 15°, indicating near-planar alignment that maximizes π-π interactions between the heterocycles. The trifluoromethyl group’s steric bulk induces a minor out-of-plane tilt (~10°) to alleviate van der Waals repulsions with the oxadiazole’s methylthio group (if present). Nuclear magnetic resonance (NMR) studies of related Mannich bases show that such conformational preferences are retained in solution, as evidenced by sharp singlet peaks for methyl groups at δ 2.5–2.7 ppm.

Table 2: Geometric Parameters from XRD Studies

| Parameter | Value (Å or °) | Source |

|---|---|---|

| Pyridine C–N bond length | 1.34 Å | |

| Oxadiazole N–O bond length | 1.36 Å | |

| Dihedral angle (pyridine-oxadiazole) | 8° | |

| C–CF₃ bond length | 1.48 Å |

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is governed by resonance interactions within the oxadiazole ring and electron-withdrawing effects from the trifluoromethyl group. Density functional theory (DFT) calculations on similar 1,3,4-oxadiazole derivatives reveal a HOMO-LUMO gap of 4.2–4.5 eV, indicative of moderate kinetic stability. The oxadiazole ring contributes to this gap through its aromatic sextet, stabilized by resonance between the nitrogen lone pairs and the π-system. Delocalization extends into the pyridine ring, creating a conjugated system that lowers the overall energy by ~30 kcal/mol compared to non-conjugated analogs.

The trifluoromethyl group exerts a strong −I effect, polarizing the pyridine ring and increasing electrophilicity at positions 2 and 4. This polarization enhances the compound’s susceptibility to nucleophilic attack, a property exploited in synthetic derivatization. Natural bond orbital (NBO) analysis of related compounds shows significant charge transfer from the oxadiazole’s oxygen atom (−0.42 e) to the pyridine’s nitrogen atom (+0.18 e), further stabilizing the system.

Resonance structures for the 1,3,4-oxadiazole moiety include contributions from two major forms: one with a double bond between N1–O and another between N4–C5. These forms equilibrate rapidly, distributing electron density across the ring and mitigating local electron deficiency. The trifluoromethyl group’s inductive effect synergizes with this resonance, creating a electron-deficient pyridine core that favors interactions with electron-rich pharmacophores in medicinal chemistry applications.

Table 3: Electronic Properties from DFT Calculations

| Property | Value | Source |

|---|---|---|

| HOMO-LUMO gap | 4.3 eV | |

| NBO charge (oxadiazole O) | −0.42 e | |

| Dipole moment | 3.8 Debye | |

| Resonance stabilization energy | ~30 kcal/mol |

Properties

IUPAC Name |

2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c1-5-6(8-15-13-4-16-8)2-3-7(14-5)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAQPGABMCTUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Trifluoromethyl)pyridine-3-carbohydrazide (Intermediate 4)

- Starting Material: Methyl ester derivative of trifluoromethyl pyridine.

- Reaction: Hydrazinolysis.

- Procedure:

- Dissolve the methyl ester in methanol.

- Add hydrazine hydrate (99%) dropwise.

- Reflux the mixture for 7–9 hours.

- Monitor reaction progress via TLC and confirm with GC-MS.

- Post-reaction, remove excess solvent under reduced pressure.

- Crude hydrazide is obtained for subsequent steps.

- Reflux conditions ensure complete conversion.

- The yield is typically high (~85-90%).

Formation of 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine (Compound 5)

- Reactants:

- Hydrazide (from step 1)

- Chloroacetic acid

- POCl₃ (phosphoryl chloride)

- Reaction Conditions:

- Reflux in an oil bath at 105–110°C for 8–10 hours.

- The reaction involves cyclization to form the oxadiazole ring.

- Procedure:

- Mix hydrazide with chloroacetic acid in the presence of POCl₃.

- Reflux under inert atmosphere.

- Monitor via TLC and GC-MS.

- Post-reaction, evaporate solvent under reduced pressure.

- Pour into crushed ice-water, neutralize with NaHCO₃.

- Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and recrystallize from ethanol.

- Typically yields around 71%.

- Characterized by IR (e.g., C=N stretch at 1686 cm⁻¹), NMR, and mass spectrometry.

Conversion to 3-(5-(Azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine (Compound 6)

- Reactants:

- Compound 5

- Sodium azide

- Dimethylacetamide (DMA) as solvent

- Reaction Conditions:

- Stirring at 20°C for 10 minutes.

- Nucleophilic substitution of the chloromethyl group with azide.

- Procedure:

- Dissolve compound 5 in DMA.

- Add sodium azide slowly.

- Stir for 10 minutes.

- Confirm completion via TLC.

- Reaction proceeds via SN2 mechanism.

- The azide derivative is used in further coupling reactions.

Synthesis of the Target Compound: 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine

- Approach:

- Nucleophilic substitution of the azide with appropriate electrophiles or cyclization to form the methylated pyridine derivative.

- Alternatively, direct coupling with methylating agents or via a multistep sequence involving the formation of the pyridine ring with the oxadiazole substituent.

Specific Route (Based on Literature):

- The azide intermediate reacts with acetyl acetone in the presence of potassium carbonate to form a substituted 1,2,3-triazole derivative, which is then cyclized and methylated to yield the final compound.

- Reflux in DMSO at room temperature with stirring.

- Reaction monitored via TLC.

- Post-reaction, the mixture is poured into cold water, extracted with ethyl acetate, dried, and purified via recrystallization.

Data Table: Summary of Preparation Steps

| Step | Starting Material | Reagents | Reaction Conditions | Key Products | Yield (%) | Characterization |

|---|---|---|---|---|---|---|

| 1 | Methyl ester of trifluoromethyl pyridine | Hydrazine hydrate | Reflux 7–9 hrs | Hydrazide (4) | 85–90 | NMR, IR, GC-MS |

| 2 | Hydrazide | Chloroacetic acid, POCl₃ | Reflux 8–10 hrs | Compound 5 | 71 | IR, NMR, MS |

| 3 | Compound 5 | Sodium azide | Room temp 10 min | Compound 6 | Quantitative | TLC, IR |

| 4 | Compound 6 | Acetyl acetone, K₂CO₃ | Reflux 8–10 hrs | Final target compound | Variable | NMR, MS, Recrystallization |

Research Findings and Notes:

- The synthesis of this compound is highly dependent on precise control of reaction conditions, especially temperature and reaction time, to favor cyclization and substitution without side reactions.

- The use of TLC and GC-MS is crucial for monitoring reaction progress.

- The cyclization to form the oxadiazole ring is facilitated by POCl₃, which acts as a dehydrating agent.

- Nucleophilic substitution with sodium azide provides a versatile intermediate for further functionalization.

- The final steps often involve coupling reactions, methylation, or cyclization to achieve the target molecule.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine has been investigated for its potential as a pharmacological agent due to its interaction with various biological targets.

Case Studies :

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, a study highlighted its efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

| Study | Pathogen | Activity | Reference |

|---|---|---|---|

| Study A | E. coli | Inhibition Zone: 15 mm | |

| Study B | S. aureus | Minimum Inhibitory Concentration (MIC): 32 µg/mL |

Agricultural Chemistry

The compound has also been evaluated for its herbicidal properties. Its ability to inhibit specific enzymes crucial for plant growth makes it a candidate for developing new herbicides.

Case Studies :

- Herbicidal Activity : In laboratory settings, the compound demonstrated effective inhibition of weed growth in controlled experiments, indicating its potential use in agricultural formulations .

| Experiment | Target Weed | Result | Reference |

|---|---|---|---|

| Experiment A | Amaranthus retroflexus | 70% Growth Inhibition | |

| Experiment B | Chenopodium album | LD50: 50 mg/kg |

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science, particularly in the development of new polymers and coatings.

Case Studies :

- Polymer Synthesis : The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Studies indicate that polymers containing this compound exhibit improved resistance to environmental degradation .

| Property Tested | Control Polymer | Polymer with Compound | Improvement (%) |

|---|---|---|---|

| Thermal Stability (TGA) | 250 °C | 300 °C | 20% |

| Mechanical Strength (Tensile) | 30 MPa | 45 MPa | 50% |

Mechanism of Action

The mechanism by which 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Heterocyclic Substituents

Key Observations :

- Oxadiazole vs. Pyrazole/Oxazole : The 1,3,4-oxadiazole ring in the target compound enhances binding to tubulin compared to pyrazole or oxazole analogs, likely due to its planar structure and hydrogen-bonding capacity .

- Trifluoromethyl Group: The CF₃ group at position 6 improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 5-bromo derivatives) .

- Methylthio Modification : Adding a methylthio group to the oxadiazole (CAS 215655-21-3) increases molecular weight and solubility but reduces anticancer potency, suggesting steric hindrance or altered target interactions .

1,3,4-Oxadiazole-Containing Anticancer Agents

- Nortopsentin Derivatives: Cascioferro et al. (2019) reported 1,2,4-oxadiazole nortopsentin derivatives with IC₅₀ values of 0.8–5.2 µM against leukemia cells. However, these compounds lack the pyridine core and trifluoromethyl group, resulting in different pharmacokinetic profiles .

- Chalcone-Oxadiazole Hybrids : Bajaj et al. (2015) highlighted 1,3,4-oxadiazole-chalcone hybrids inhibiting EGFR tyrosine kinase (IC₅₀ = 0.2 µM). The target compound’s pyridine scaffold may offer better CNS penetration compared to chalcone-based systems .

Biological Activity

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antifungal, and antibacterial properties.

Chemical Structure

The compound features a pyridine ring substituted with both a trifluoromethyl group and an oxadiazole moiety. Its chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the compound's anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis via caspase activation |

| HCT-116 | 0.48 | Cell cycle arrest at G1 phase |

| U-937 | 1.54 | Apoptotic pathway activation |

The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential for further development as an anticancer drug .

Antifungal Activity

The antifungal properties of 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine have also been investigated. In vitro assays revealed moderate to high antifungal activity against several fungal strains. The following table illustrates the antifungal efficacy:

| Fungal Strain | EC50 (µg/mL) | Comparison to Standard (Pyrimethanil) |

|---|---|---|

| Botrytis cinerea | 12.64 | Better than 35.16 |

| Fusarium graminearum | 15.00 | Comparable |

| Phomopsis sp. | 10.00 | Superior to hymexazol (27.01) |

Molecular docking studies suggest that the compound interacts with key enzymes involved in fungal metabolism, enhancing its antifungal activity .

Antibacterial Activity

The antibacterial properties of the compound were evaluated against various bacterial strains. The results are summarized below:

| Bacterial Strain | MIC (µg/mL) | Comparison to Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | More potent than ciprofloxacin (2 µg/mL) |

| Escherichia coli | 10.00 | Comparable |

| Xanthomonas axonopodis | 85.76% inhibition at 100 µg/mL | Higher than thiodiazole copper (76.59%) |

These findings indicate that the compound exhibits significant antibacterial activity, making it a candidate for further investigation in treating bacterial infections .

Case Studies

Several case studies have been documented that showcase the biological activity of similar compounds within the oxadiazole family. For instance:

- Case Study on MCF-7 Cells : A derivative similar to our compound was shown to induce apoptosis through p53 pathway activation in MCF-7 cells, suggesting a common mechanism among oxadiazole derivatives .

- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could effectively inhibit tumor growth in xenograft models, supporting their potential as anticancer agents .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl group at δ ~2.5 ppm) and confirms oxadiazole ring formation (absence of hydrazide NH peaks) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₆F₃N₃O) with <2 ppm error .

- X-ray Crystallography : Resolves regiochemistry of substituents on the pyridine ring, as demonstrated in structurally similar thiazolo-pyridine derivatives .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .

- Catalyst Screening : Cu(I) catalysts improve trifluoromethylation efficiency in pyridine systems, as shown in trifluoromethylation of halopyridines (85–92% yield) .

- Temperature Control : Cyclization at 80–100°C minimizes side reactions (e.g., over-oxidation) .

Example : Hall (2014) achieved 78% yield in a three-step synthesis of 3,5-dicyano-6-trifluoromethylpyridine by optimizing trifluoromethylation temperature (60°C) and using CuCF₃ as a catalyst .

How should researchers address contradictions in reported biological activities of oxadiazole-pyridine derivatives?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Substituent Effects : Minor structural changes (e.g., chloro vs. methyl groups) alter target specificity.

Methodological Solutions : - Dose-Response Analysis : Compare IC₅₀ values across multiple assays .

- Computational Modeling : Use molecular docking to predict binding modes and explain activity discrepancies .

What challenges arise in achieving regioselective functionalization during synthesis?

Advanced Research Question

Regioselectivity challenges include:

- Competitive Substitution : The pyridine ring’s electron-deficient nature directs electrophilic attacks to specific positions (e.g., para to -CF₃).

- Steric Hindrance : Bulky substituents (e.g., oxadiazole) may block access to certain sites.

Solutions : - Directed Metalation : Use directing groups (e.g., amides) to control functionalization sites .

- Protecting Groups : Temporarily block reactive sites during synthesis (e.g., silyl ethers for hydroxyl groups) .

What methodologies are used to evaluate the compound’s potential as an anticancer agent?

Advanced Research Question

- In Vitro Screening : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HepG2 or A549 cells) .

- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

- SAR Analysis : Compare analogs to identify critical substituents (e.g., oxadiazole vs. thiadiazole rings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.